4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
4-Ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is a substituted imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the 4-position, methyl groups at the 1- and 2-positions, and a carboxylic acid group at the 5-position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethylenediamine with glyoxal and formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization process.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The imidazole ring can undergo reduction reactions, particularly at the nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions at the ethyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives like esters and amides.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The carboxylic acid group can form hydrogen bonds, affecting the binding affinity to biological targets.
Comparison with Similar Compounds
4-ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride: Similar structure but lacks the second methyl group.
4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride: Lacks the methyl group at the 2-position.
Uniqueness: The presence of two methyl groups in 4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride enhances its stability and reactivity compared to its analogs.
This compound's versatility and unique properties make it a valuable component in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits highlight its importance in ongoing research and development.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-ethyl-2,3-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-4-6-7(8(11)12)10(3)5(2)9-6;/h4H2,1-3H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWLIPDWCYIPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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